molecular formula C18H20N2O5 B5633959 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide CAS No. 6103-06-6

4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B5633959
CAS No.: 6103-06-6
M. Wt: 344.4 g/mol
InChI Key: LEEFDBUYZXURGL-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions of the benzamide core, and a 2,4,6-trimethylphenyl (mesityl) substituent on the amide nitrogen. The nitro group imparts strong electron-withdrawing effects, while the methoxy groups contribute electron-donating properties, creating a unique electronic profile.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-10-6-11(2)17(12(3)7-10)19-18(21)13-8-15(24-4)16(25-5)9-14(13)20(22)23/h6-9H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEFDBUYZXURGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353514
Record name 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6103-06-6
Record name 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amide formation with 2,4,6-trimethylaniline . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The resulting nitro compound is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: 4,5-dimethoxy-2-amino-N-(2,4,6-trimethylphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 2,4,6-trimethylaniline.

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
4,5-Dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide C₁₈H₂₀N₂O₅ 344.37 g/mol 2-NO₂, 4,5-OCH₃, N-mesityl Nitro, methoxy, benzamide
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide C₁₇H₁₈N₂O₅ 330.34 g/mol 2-NO₂, 4,5-OCH₃, N-phenethyl Nitro, methoxy, benzamide
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) C₂₅H₂₅NO₄ 403.47 g/mol 4,5-OCH₃, N-phenethyl, 2-phenylacetyl Methoxy, benzamide, ketone
3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide C₁₇H₁₉NO₅ 317.34 g/mol 3,4,5-OCH₃, N-2-methoxyphenyl Methoxy, benzamide
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide C₁₄H₁₅N₃O₂ 257.29 g/mol 4-NH₂, N-(4-NH₂-2-OCH₃-phenyl) Amino, methoxy, benzamide
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s nitro group contrasts with the amino groups in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide , which are electron-donating. In 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide , the three methoxy groups create a strongly electron-rich aromatic system, enhancing susceptibility to electrophilic attack compared to the nitro-containing target compound.

Lipophilicity and Steric Effects :

  • The mesityl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the phenethyl group in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
  • Compound 3i , with a bulky 2-phenylacetyl substituent, exhibits even higher steric hindrance, which could limit binding to biological targets compared to the mesityl group.

Synthetic and Analytical Data :

  • Sodium borohydride (NaBH₄) reduction methods used for analogues in (e.g., conversion of 3a-n to 4a-n ) suggest that the target compound’s nitro group may preclude similar reductive transformations, as nitro groups are typically resistant to NaBH₄ .
  • NMR data for 3i (δ 7.49–7.77 ppm for aromatic protons) and 3k (δ 2.79 ppm for methylsulfonyl) highlight distinct electronic environments compared to the target compound’s deshielded nitro-associated protons (expected δ 8.0–8.5 ppm).

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